![molecular formula C11H13NO2 B1322045 5-tert-butylbenzo[d]oxazol-2(3H)-one CAS No. 99854-88-3](/img/structure/B1322045.png)
5-tert-butylbenzo[d]oxazol-2(3H)-one
Overview
Description
5-tert-butylbenzo[d]oxazol-2(3H)-one is a chemical compound that belongs to the class of benzoxazoles. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This compound is characterized by the presence of a tert-butyl group attached to the benzene ring, which can influence its chemical properties and reactivity.
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit quorum sensing in gram-negative bacteria . Quorum sensing is a bacterial cell-cell communication mechanism that responds to external factors such as nutrient availability and defense mechanisms .
Mode of Action
Related compounds have been shown to inhibit quorum sensing pathways in bacteria . These compounds bind to the active site of the quorum sensing system, inhibiting its function .
Biochemical Pathways
Similar compounds have been found to affect quorum sensing pathways in bacteria . These pathways coordinate host toxic behaviors such as biofilm formation, virulence production, and other pathogenesis .
Result of Action
Related compounds have been found to inhibit the growth of pseudomonas aeruginosa and reduce biofilm formation .
Action Environment
It is known that environmental factors can influence the effectiveness of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-butylbenzo[d]oxazol-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminophenol with tert-butyl isocyanate. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
5-tert-butylbenzo[d]oxazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The tert-butyl group and other substituents on the benzene ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzoxazoles.
Scientific Research Applications
Anti-inflammatory Activity
Recent studies have demonstrated that derivatives of benzoxazole, including 5-tert-butylbenzo[d]oxazol-2(3H)-one, exhibit significant anti-inflammatory properties. In a study focusing on the synthesis of novel benzoxazole derivatives, compounds similar to this compound showed potent inhibition of inflammatory cytokines such as IL-1β and IL-6. These findings suggest that such compounds could be developed as therapeutic agents for inflammatory diseases like rheumatoid arthritis and asthma .
Case Study: In Vivo and In Vitro Testing
- Objective : Evaluate the anti-inflammatory effects of synthesized benzoxazole derivatives.
- Methodology : Compounds were tested for their ability to inhibit mRNA expression of inflammatory markers in vitro and assessed for hepatotoxicity in vivo.
- Results : Compounds demonstrated significant suppression of IL-1β and IL-6 without hepatotoxic effects, indicating their potential as safe anti-inflammatory agents .
Optical Brighteners
This compound is also utilized in materials science, particularly as an optical brightener. It converts ultraviolet (UV) light into visible light, making it useful in various applications such as:
- Fluorescent Brighteners : Used in thermoplastic resins (e.g., polyvinyl chloride and acrylics), paints, coatings, and printing inks.
- Detection Agents : Employed in identifying thin-film electrical contact lubricants due to its fluorescent properties .
Data Table: Summary of Applications
Comparison with Similar Compounds
Similar Compounds
2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene: This compound is similar in structure but contains a thiophene ring instead of an oxazole ring.
4,4′-Bis(2-benzoxazolyl)stilbene: Another benzoxazole derivative used as an optical brightener.
Uniqueness
5-tert-butylbenzo[d]oxazol-2(3H)-one is unique due to its specific tert-butyl substitution, which can influence its chemical reactivity and physical properties. This uniqueness makes it valuable in various research and industrial applications.
Biological Activity
5-tert-butylbenzo[d]oxazol-2(3H)-one, a compound classified under benzoxazole derivatives, has garnered attention for its diverse biological activities. This article aims to explore its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
This compound is characterized by its unique structure, which includes a benzoxazole ring substituted with a tert-butyl group. Its molecular formula is , and it exhibits a melting point range of 164-166 °C . The presence of the tert-butyl group enhances its lipophilicity, facilitating cellular uptake and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, influencing cellular pathways:
- Inhibition of Kinases : Similar compounds have shown inhibitory effects on kinases involved in cell signaling pathways, which may extend to this compound. For instance, studies have demonstrated that benzoxazole derivatives can inhibit ataxia telangiectasia and Rad3-related (ATR) kinase, a critical regulator of the DNA damage response.
- Antimicrobial Activity : The compound has been evaluated for its antimicrobial properties against various pathogens. Comparative studies indicate that it exhibits significant activity against both Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MIC) ranging from 3.125 to 50.0 µg/mL .
Biological Activity Overview
Antimicrobial Activity
this compound has shown promising results in antimicrobial assays. The compound was tested against common bacterial strains such as Escherichia coli and Bacillus subtilis, demonstrating effective inhibition at specific concentrations. The structure-activity relationship indicates that modifications in substituents can enhance or reduce activity .
Cytotoxic Effects
Research has indicated that benzoxazole derivatives can exert cytotoxic effects on various cancer cell lines, including breast (MCF-7), lung (A549), and liver cancer cells (HepG2). The cytotoxicity may be linked to the compound's ability to induce apoptosis through the modulation of signaling pathways associated with cell survival .
Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory potential of this compound. It has been shown to inhibit pro-inflammatory cytokine production in cell models subjected to lipopolysaccharide (LPS) stimulation. This suggests that the compound could be beneficial in treating inflammatory conditions by modulating pathways like NF-κB and STAT3 .
Table 1: Summary of Biological Activities
Activity Type | Effect Observed | Reference |
---|---|---|
Antimicrobial | MIC values between 3.125 - 50 µg/mL | |
Cytotoxicity | Significant effects on cancer cells | |
Anti-inflammatory | Inhibition of IL-1β and IL-6 mRNA expression |
Case Study Example
In one study, researchers synthesized various derivatives of this compound and assessed their biological activities. Compounds with electron-donating groups exhibited enhanced antimicrobial activity compared to those with electron-withdrawing groups. The most active derivative demonstrated an MIC significantly lower than standard antibiotics, highlighting its potential as a therapeutic agent .
Properties
IUPAC Name |
5-tert-butyl-3H-1,3-benzoxazol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-11(2,3)7-4-5-9-8(6-7)12-10(13)14-9/h4-6H,1-3H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSKXTTYRNZFYNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)OC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50621269 | |
Record name | 5-tert-Butyl-1,3-benzoxazol-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50621269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99854-88-3 | |
Record name | 5-tert-Butyl-1,3-benzoxazol-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50621269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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